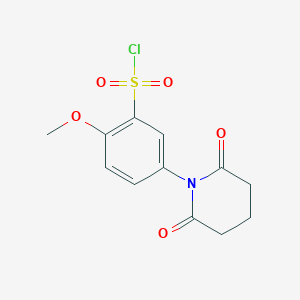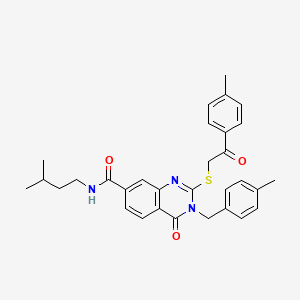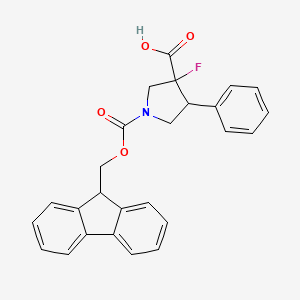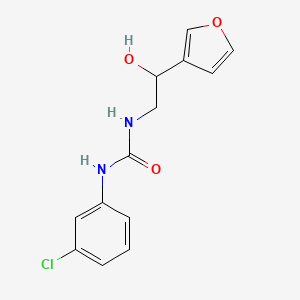
N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains phenyl groups (ring structures derived from benzene), a butyl group (a four-carbon chain), and a morpholino group (a six-membered ring containing one nitrogen atom and an oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being a part of the compound’s core, would likely influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The phenyl, butyl, and morpholino groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of atoms it contains would affect properties like its boiling point, melting point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Organic Electronics and Photodetectors
Poly-TPD exhibits excellent hole transport properties, making it suitable as a hole transport layer (HTL) in thin-film devices. Its high-quality thin films demonstrate monopolar electrical conductivity, with hole mobilities reported in the range of (1 ÷ 2) × 10^(-3) cm^2 V^(-1) s^(-1) . Researchers have explored its use in organic field-effect transistors (OFETs) and photodetectors. The ternary composite of poly-TPD with PCBM (a fullerene derivative) and copper (II) pyropheophorbide (Cu-PP) enhances photoconductivity, making it promising for photodetector applications .
White Organic Light-Emitting Diodes (WOLEDs)
Poly-TPD serves as a single emitting layer in white-light-emitting organic electroluminescent devices (WOLEDs). By combining monomer emission, excimer emission, and electromer emission from poly-TPD, researchers achieve white light emission . Its versatility in emitting different colors contributes to the development of efficient WOLEDs.
Perovskite Solar Cells (PSCs)
Poly-TPD-based interfacial passivation strategies have been explored to enhance the efficiency and operational stability of perovskite solar cells in regular architectures. Poly-TPD, as part of the family of triphenylamine compounds, demonstrates permissible performance in PSCs . Its role in improving charge transport and stability is crucial for advancing perovskite-based photovoltaics.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(4-butylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-2-3-7-18-10-12-20(13-11-18)25-22-26-21(24-19-8-5-4-6-9-19)27-23(28-22)29-14-16-30-17-15-29/h4-6,8-13H,2-3,7,14-17H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZHNBXPZNVXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2604224.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)



![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)



![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)
![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2604247.png)